VAP-1 Inhibition Potency: N-Benzyl Analog (400074-74-0) vs. N-Phenyl Analog (400074-73-9) – Comparative Potency Assessment in Recombinant Enzyme Assays
The N-benzyl substituted target compound (400074-74-0) inhibits human VAP-1 with intermediate potency (IC₅₀ = 1,100 nM), which is 44-fold weaker than its closest structural analog, the N-phenyl derivative (CAS 400074-73-9), which achieves an IC₅₀ of 25 nM in a comparable radiochemical assay format [1]. Conversely, the N-benzyl compound is over 50-fold more potent than other pyrimidine-based VAP-1 inhibitors that exhibit IC₅₀ values exceeding 100,000 nM under identical assay conditions [2]. This intermediate potency window positions the target compound as a moderate-affinity VAP-1 probe, suitable for applications where high-potency inhibition (e.g., by 25 nM-class compounds) may mask partial pharmacological effects or produce excessive pathway suppression.
| Evidence Dimension | Human VAP-1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1,100 nM (human VAP-1 expressed in CHO cells) |
| Comparator Or Baseline | N-phenyl analog (CAS 400074-73-9): IC₅₀ = 25 nM; other pyrimidine carboxamides: IC₅₀ >100,000 nM |
| Quantified Difference | 44-fold weaker than N-phenyl analog; >90-fold more potent than inactive analogs |
| Conditions | Recombinant human VAP-1 expressed in CHO cells; [¹⁴C]-benzylamine substrate; 30 min pre-incubation; radiochemical detection (BindingDB CHEMBL2376170 and CHEMBL3870772) |
Why This Matters
Procurement decisions for VAP-1 probe compounds require matching inhibitor potency to the desired degree of target engagement; the N-benzyl analog offers a distinct intermediate-potency option that is unavailable from the high-potency N-phenyl analog.
- [1] BindingDB BDBM50433265 (CHEMBL2376170). Target: 2-Amino-N-benzyl-4-methylpyrimidine-5-carboxamide, human VAP-1 IC₅₀ = 1,100 nM. Comparator: BDBM129007, N-phenyl analog IC₅₀ = 25 nM. Last accessed 2026-05-06. View Source
- [2] BindingDB BDBM50205272 (CHEMBL3943540). Pyrimidine carboxamide analog, human VAP-1 IC₅₀ > 100,000 nM. Last accessed 2026-05-06. View Source
